molecular formula C19H20ClN3O3S2 B11381947 N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11381947
M. Wt: 438.0 g/mol
InChI Key: LEVAXAKWNMRJEP-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-4-carboxamide derivative featuring a 5-chloro substituent on the pyrimidine ring, an N-benzyl group, an N-(1,1-dioxidotetrahydrothiophen-3-yl) moiety, and a prop-2-en-1-ylsulfanyl (allylsulfanyl) group at the 2-position. The compound’s stereoelectronic properties are influenced by the sulfone group in the tetrahydrothiophene ring and the allylsulfanyl substituent, which may enhance solubility or binding interactions compared to simpler analogs .

Properties

Molecular Formula

C19H20ClN3O3S2

Molecular Weight

438.0 g/mol

IUPAC Name

N-benzyl-5-chloro-N-(1,1-dioxothiolan-3-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-9-27-19-21-11-16(20)17(22-19)18(24)23(12-14-6-4-3-5-7-14)15-8-10-28(25,26)13-15/h2-7,11,15H,1,8-10,12-13H2

InChI Key

LEVAXAKWNMRJEP-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the Dioxidotetrahydrothiophenyl Group:

    Addition of the Prop-2-en-1-ylsulfanyl Group: This can be achieved through a thiol-ene reaction, where the prop-2-en-1-yl group is added to the sulfur atom.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired carboxamide structure, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Addition: Bromine or hydrohalic acids for electrophilic addition.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiols.

    Addition: Halogenated alkanes.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These results indicate that the compound exhibits potent anticancer activity, particularly in breast (MCF-7) and lung (A549) cancer models.

Antimicrobial Activity

Preliminary studies suggest that N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide may also possess antimicrobial properties. Its structural characteristics allow it to interact with microbial enzymes or cell membranes, potentially leading to inhibition of growth in pathogenic organisms.

Neurological Implications

Given its ability to modulate receptor activity, there is ongoing research into its effects on neurological pathways. The compound's interaction with neurotransmitter receptors could have implications for treating neurodegenerative diseases or mood disorders.

Case Studies and Research Findings

Several case studies have investigated the efficacy of this compound in different biological contexts:

  • Breast Cancer Study : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in MCF-7 cells through apoptosis induction mechanisms, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi, showing promising results against resistant strains.
  • Neuroprotective Effects : Research exploring the neuroprotective effects indicated that the compound could mitigate oxidative stress-induced neuronal damage in vitro, highlighting its potential for treating neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibition of Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Key Structural Features for Comparison:

Pyrimidine Core : Common to all analogs; substitutions at the 2-, 4-, and 5-positions define activity and selectivity.

Carboxamide Group : Variations in the N-linked substituents (e.g., benzyl, benzofuran, or aryl groups).

Sulfur-Containing Moieties : Allylsulfanyl, sulfone, or sulfanylidene groups influence electronic and steric properties.

Comparison with 2-(Allylsulfanyl)-5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide ()

Structural Differences :

  • N-Substituents : The target compound has an N-benzyl and N-(1,1-dioxidotetrahydrothiophen-3-yl) group, whereas the analog in features a benzofuran-3-yl group linked to a 4-methoxyphenyl carbamoyl moiety.
  • Sulfur Groups : Both share the 2-allylsulfanyl group, but the target includes a sulfone (dioxidotetrahydrothiophen), which may enhance polarity and metabolic stability compared to the benzofuran-containing analog .

Functional Implications :

  • The sulfone group in the target compound could improve aqueous solubility, whereas the benzofuran in the analog may enhance aromatic stacking interactions in hydrophobic binding pockets.

Comparison with 4-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide ()

Structural Differences :

  • Pyrimidine Ring : The analog in is a dihydropyrimidine with a sulfanylidene (C=S) group, contrasting with the fully aromatic pyrimidine and allylsulfanyl group in the target compound.
  • Substituents : The target lacks the 2-chlorophenyl and 2,5-dimethoxyphenyl groups present in the analog, which are likely critical for its hypothesized receptor selectivity.

Functional Implications :

  • The sulfanylidene group in the analog may act as a hydrogen-bond acceptor, whereas the allylsulfanyl group in the target could participate in covalent binding or radical scavenging .

Comparison with N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide ()

Structural Differences :

  • Core Structure : The analog in is an isoindole-1,3-dione derivative, diverging from the pyrimidine backbone of the target compound.
  • Substituents : Both compounds incorporate chloro and alkyl/aryl carboxamide groups, but the target’s allylsulfanyl and sulfone moieties are absent in this analog.

Functional Implications :

  • The isoindole-dione system may confer rigidity and planar geometry, favoring π-π interactions, while the target’s pyrimidine core offers flexibility for conformational adaptation .

Data Table: Structural Comparison of Key Compounds

Feature Target Compound Compound Compound
Core Structure Pyrimidine-4-carboxamide Pyrimidine-4-carboxamide Dihydropyrimidine-5-carboxamide
2-Position Substituent Allylsulfanyl Allylsulfanyl Sulfanylidene (C=S)
5-Position Substituent Chloro Chloro Methyl
N-Substituents N-benzyl, N-(1,1-dioxidotetrahydrothiophen-3-yl) N-(benzofuran-3-yl with 4-methoxyphenyl carbamoyl) N-(2,5-dimethoxyphenyl)
Key Functional Groups Sulfone (tetrahydrothiophen-dioxide), allylsulfanyl Benzofuran, methoxyphenyl Sulfanylidene, dihydropyrimidine

Biological Activity

N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrimidine derivatives, characterized by a unique structure that includes various functional groups, which may impart diverse biological properties.

PropertyValue
Molecular Formula C22H28ClN3O3S2
Molecular Weight 482.1 g/mol
CAS Number 897840-56-1
IUPAC Name This compound

The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes or receptors. Research indicates that it may exert its effects by inhibiting certain enzymes or modulating receptor activity, leading to a cascade of biochemical events that could have therapeutic implications .

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential of this compound in antimicrobial and anticancer applications. For instance, compounds with similar structural motifs have demonstrated significant activity against various cancer cell lines and microbial strains. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Studies

  • Anticancer Activity
    • A study evaluated the compound's effects on human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay. Results showed a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent .
  • Antimicrobial Activity
    • Another investigation assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its development as a therapeutic agent. Preliminary ADME-Tox studies suggest favorable absorption characteristics, good metabolic stability, and low hepatotoxicity at therapeutic concentrations .

Q & A

Q. What are the optimized coupling agents for synthesizing the pyrimidine-4-carboxamide core?

The synthesis of pyrimidine carboxamides often employs carbodiimide-based coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt·H₂O (hydroxybenzotriazole hydrate) to activate the carboxylic acid intermediate. This method minimizes racemization and improves yields in amide bond formation . Alternative protocols using carbamate protection (e.g., tert-butoxycarbonyl, Boc) followed by deprotection under acidic conditions can enhance regioselectivity in multi-step syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Essential for confirming substitution patterns on the pyrimidine ring and verifying the presence of the benzyl, tetrahydrothiophene dioxide, and propenylsulfanyl groups. For example, the benzyl protons typically appear as a singlet near δ 4.5–5.0 ppm, while the tetrahydrothiophene dioxide protons show distinct splitting due to ring strain .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for the tetrahydrothiophene dioxide moiety, which may adopt specific chair or twist-boat conformations .

Q. How can impurities in the final product be identified and mitigated?

Common impurities include unreacted starting materials, byproducts from incomplete coupling (e.g., free carboxylic acid), or oxidation of the propenylsulfanyl group. Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS is recommended for purity assessment. Recrystallization using mixed solvents (e.g., ethyl acetate/hexane) or preparative TLC can isolate the target compound .

Advanced Research Questions

Q. What strategies address low yields in the N-alkylation step of the tetrahydrothiophene dioxide moiety?

Low yields may stem from steric hindrance or competing side reactions. Strategies include:

  • Base optimization : Use of non-nucleophilic bases like DBU (1,8-diazabicycloundec-7-ene) to minimize elimination byproducts .
  • Temperature control : Conducting reactions at 0–5°C to suppress thermal degradation of the sulfanyl group .
  • Microwave-assisted synthesis : Reduces reaction time and improves selectivity for the desired N-alkylated product .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like kinases or GPCRs. Key parameters include:

  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions of the pyrimidine ring and sulfanyl group .
  • Free energy calculations (MM-PBSA) : Quantify binding stability, particularly for the trifluoromethyl or sulfonyl motifs in analogous compounds .

Q. How to resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or target isoform specificity. Solutions include:

  • Dose-response standardization : Use a consistent DMSO concentration (<0.1% v/v) to avoid solvent interference .
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT assay) to confirm target engagement .

Methodological Tables

Q. Table 1: Comparison of Coupling Agents for Amide Bond Formation

Coupling AgentSolventYield (%)ByproductsReference
EDC·HCl/HOBtDCM/THF78–85Urea derivatives
DCC/DMAPDMF65–72DCU precipitate
HATUAcetonitrile88–92Triethylammonium salts

Q. Table 2: Key ¹H NMR Signals for Structural Confirmation

Functional GroupChemical Shift (δ, ppm)Splitting Pattern
Benzyl CH₂4.6–5.0Singlet
Tetrahydrothiophene dioxide3.2–3.8Multiplet
Propenylsulfanyl CH₂2.8–3.1Triplet

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